5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
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Overview
Description
5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable pyrrolidinone precursor under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: Shares the pyrazole ring structure but lacks the pyrrolidinone moiety.
Pyrrolidin-2-one: Contains the pyrrolidinone moiety but lacks the pyrazole ring.
5-(1H-pyrazol-4-yl)methylpyrrolidin-2-one: Similar structure but without the dimethyl substitution on the pyrazole ring.
Uniqueness
5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is unique due to the presence of both the pyrazole ring and the pyrrolidinone moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-[(1,3-dimethylpyrazol-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H15N3O/c1-7-8(6-13(2)12-7)5-9-3-4-10(14)11-9/h6,9H,3-5H2,1-2H3,(H,11,14) |
InChI Key |
GNMJZVXIMCXLJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CC2CCC(=O)N2)C |
Origin of Product |
United States |
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